molecular formula C14H23NO4 B2505568 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid CAS No. 2361644-64-4

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid

Cat. No.: B2505568
CAS No.: 2361644-64-4
M. Wt: 269.341
InChI Key: SIIZVOBWEZSYCX-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid is a bicyclic organic compound featuring a rigid 3-azabicyclo[3.2.2]nonane core. The molecule is substituted at position 3 with a tert-butoxycarbonyl (Boc) protecting group and at position 6 with a carboxylic acid moiety. The Boc group enhances steric protection of the amine, improving stability during synthetic processes, while the carboxylic acid enables functionalization or salt formation. This compound is likely utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its bicyclic scaffold to impose conformational constraints in target molecules .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(6-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIZVOBWEZSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid typically involves multiple steps. One common method includes the protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

  • IUPAC Name : (1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
  • Molecular Formula : C₁₂H₁₉N O₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1251021-51-8

Structural Representation

The compound features a bicyclic framework with a nitrogen atom incorporated into the ring structure, which is characteristic of azabicyclic compounds. The presence of the carboxylic acid and the tert-butoxycarbonyl (Boc) group enhances its reactivity and solubility in various solvents.

Antiprotozoal Activity

Research has demonstrated that derivatives of azabicyclo[3.2.2]nonane exhibit significant antiprotozoal properties. A study published in Bioorganic & Medicinal Chemistry investigated several bicyclic compounds for their efficacy against Plasmodium falciparum and Trypanosoma brucei. The findings indicated that certain derivatives showed promising activity against these pathogens, suggesting potential applications in treating malaria and sleeping sickness .

Structure-Activity Relationships

The investigation into structure-activity relationships (SAR) has provided insights into how modifications to the azabicyclo framework can influence biological activity. For instance, variations in the substituents on the nitrogen atom and the carboxylic acid group have been correlated with enhanced potency against specific strains of protozoa .

Synthetic Routes

The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid can be achieved through several synthetic pathways, often involving multi-step reactions starting from readily available precursors. Key steps typically include:

  • Formation of the bicyclic structure through cyclization reactions.
  • Introduction of the Boc protecting group to enhance stability during subsequent reactions.
  • Final deprotection to yield the active carboxylic acid form.

These methodologies are crucial for producing analogs with varied biological activities .

Drug Development

Given its pharmacological potential, compounds like this compound are being explored as lead compounds in drug discovery programs targeting infectious diseases. The ability to modify the azabicyclo framework allows for the development of a library of compounds that can be screened for various therapeutic effects .

Agrochemical Uses

In addition to medicinal applications, there is growing interest in the use of azabicyclic compounds as intermediates in agrochemical synthesis. Their structural properties may lend themselves to developing new pesticides or herbicides that target specific biological pathways in pests .

Case Study 1: Antimalarial Activity

A notable study evaluated a series of azabicyclo compounds for their antimalarial properties, demonstrating that specific structural modifications led to improved efficacy against chloroquine-resistant strains of Plasmodium falciparum. This research underscores the importance of continued exploration into azabicyclic frameworks for developing new antimalarial agents .

Case Study 2: Synthesis and Optimization

Another investigation focused on optimizing synthetic routes for producing azabicyclo derivatives, emphasizing cost-effective methods that maintain high yields and purity levels. This work is essential for scaling up production for further biological testing and eventual clinical trials .

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds highlights key differences in molecular architecture, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Key Substituents Molecular Formula (if available) Molecular Weight (g/mol) CAS Number Notable Properties
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid (Target) [3.2.2]nonane Boc (C5H9O2), COOH Not explicitly stated ~253.3 (estimated) Not provided Acid-labile Boc group; rigid scaffold for synthesis
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.2]nonane-6-carboxylic acid () [3.2.2]nonane Fmoc (C15H11O2), COOH C23H24N2O4 400.45 EN300-743750 Base-labile Fmoc group; hydrophobic; used in solid-phase peptide synthesis
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride () [3.2.2]nonane COOH, HCl salt C9H16ClNO2 205.68 2703779-52-4 High aqueous solubility; reactive free amine after deprotection
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () [4.2.0]octene β-lactam, pyridinylthio, acetoxymethyl C17H17N3O6S2 423.46 21593-23-7 Antibacterial potential; sulfur-containing bicyclic core; requires safety handling
Penicillin derivative () [3.2.0]heptane β-lactam, 4-hydroxyphenylglycine, dimethyl groups Complex Not provided Not provided Crystalline; meets pharmacopeial standards for impurities (e.g., dimethylaniline)

Key Observations:

Bicyclic Core Variations: The target compound and its azabicyclo[3.2.2]nonane analogs () exhibit a larger, more rigid bicyclic system compared to the [3.2.0]heptane () and [4.2.0]octene () systems. This impacts conformational flexibility and binding interactions in biological targets . The [4.2.0]octene system in incorporates a β-lactam ring, a hallmark of penicillin-like antibiotics, which is absent in the target compound .

Protecting Group Chemistry :

  • The Boc group in the target compound offers acid-sensitive deprotection (e.g., via trifluoroacetic acid), whereas the Fmoc group () requires basic conditions (e.g., piperidine). This distinction is critical in multi-step syntheses .
  • The hydrochloride salt () lacks protecting groups, enhancing reactivity but limiting stability in acidic environments .

Carboxylic acid moieties (common to all compounds) enable salt formation or conjugation, influencing solubility and bioavailability .

Analytical and Safety Profiles :

  • emphasizes crystallinity and impurity control (e.g., dimethylaniline limits), reflecting pharmacopeial standards for drug substances .
  • ’s safety data sheet highlights handling precautions (e.g., eye protection), indicating higher toxicity risks compared to the Boc-protected target compound .

Biological Activity

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid is a heterocyclic compound notable for its bicyclic structure, which includes a nitrogen atom within the ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 2361644-64-4

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group.
  • Cyclization reactions to form the bicyclic structure.
  • Use of organic solvents such as dichloromethane or tetrahydrofuran under specific catalytic conditions (e.g., palladium or copper complexes) to optimize yield and purity .

Antiprotozoal Activity

Recent studies have demonstrated that compounds related to 3-azabicyclo[3.2.2]nonanes exhibit significant antiprotozoal activities against various pathogens:

  • Plasmodium falciparum :
    • Research indicates that these compounds are effective against chloroquine-resistant strains of Plasmodium falciparum, with structure-activity relationship studies revealing promising leads for antimalarial drug development .
    • In vivo studies showed distinct activity against Plasmodium berghei in mouse models, suggesting potential for further therapeutic exploration .
  • Trypanosoma brucei :
    • The compounds were also tested against Trypanosoma brucei rhodesiense, demonstrating notable efficacy, which is crucial given the limited treatment options for sleeping sickness .

Cytotoxicity

While exploring the biological activity, cytotoxicity against mammalian cell lines (e.g., L6 cells) was assessed to determine the safety profile of these compounds. The results indicated varying degrees of cytotoxicity, necessitating further optimization of structure to enhance selectivity towards protozoan targets while minimizing toxicity to human cells .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, likely including enzymes or receptors involved in metabolic pathways of the pathogens. This interaction modulates their activity and triggers downstream signaling pathways critical for the survival and proliferation of the pathogens .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other azabicyclo compounds:

Compound NameActivity Against PlasmodiumActivity Against TrypanosomaCytotoxicity
3-Azabicyclo[3.2.1]heptaneModerateLowModerate
3-Azabicyclo[3.1.0]hexaneHighModerateHigh
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane High High Variable

This table illustrates that while similar compounds may show some activity, the unique bicyclic structure of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane enhances its potential as a lead compound in drug development.

Study 1: Antiplasmodial Activity Assessment

In a study published in 2015, researchers synthesized various derivatives of 3-azabicyclo[3.2.2]nonanes and evaluated their antiplasmodial activities against resistant strains of Plasmodium falciparum. The findings highlighted several compounds with IC50 values in the low micromolar range, indicating strong potential as antimalarial agents .

Study 2: Antitrypanosomal Efficacy

Another investigation focused on the efficacy of these compounds against Trypanosoma brucei. The results demonstrated that specific modifications to the azabicyclo framework significantly enhanced activity, showcasing the importance of structural optimization in drug design .

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